L-GLUTAMIC ACID (13C5,D5,15N)
Description
Significance of Stable Isotope Tracers in Elucidating Metabolic Networks
Stable isotope tracing is a powerful technique that allows researchers to follow a metabolic substrate through a series of downstream biochemical reactions. nih.govspringernature.com This methodology provides profound insights into the metabolic wiring of cells, helping to map the intricate biochemical pathways that constitute the metabolic network of an organism. springernature.comcreative-proteomics.com Unlike methods that only provide a static snapshot of metabolite concentrations, stable isotope tracing reveals the flow, or flux, of molecules, offering a dynamic view of cellular activity. nih.govcreative-proteomics.com
The core principle involves supplying cells or organisms with a substrate, such as glucose or an amino acid, that has been enriched with stable (non-radioactive) isotopes like Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), or Deuterium (B1214612) (²H). creative-proteomics.comnumberanalytics.com Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect the incorporation of these heavy isotopes into various downstream metabolites. nih.govnih.gov The resulting labeling patterns provide valuable qualitative and quantitative information about the origins of metabolites and their relative rates of production. springernature.comnih.gov This approach is crucial for understanding how genetic alterations, diseases, or therapeutic interventions impact cellular metabolism. springernature.comnumberanalytics.com
Rationale for Multi-Isotopically Labeled Precursors in Advanced Metabolic Studies
While single-isotope labeling is informative, the use of multi-isotopically labeled precursors provides a more detailed and comprehensive picture of metabolic activities. nih.gov Compounds labeled with a combination of isotopes, such as ¹³C and ²H, enable the simultaneous investigation of multiple pathways, like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov
This multi-isotope approach offers several key advantages:
Enhanced Tracer Specificity: Using a precursor that is heavily labeled ensures a significant mass shift between the labeled compound and its naturally occurring, unlabeled counterpart. This large mass difference makes it easier to distinguish the tracer-derived metabolites from the pre-existing unlabeled pool, avoiding complications from natural isotopologues. osti.gov
Comprehensive Pathway Analysis: Different atoms within a molecule can be routed into distinct metabolic pathways. For example, in L-glutamic acid, the carbon backbone and the nitrogen atom can have different metabolic fates. A multi-labeled tracer allows for the simultaneous tracking of both carbon and nitrogen metabolism.
Structural Elucidation: The fragmentation patterns of labeled metabolites in a mass spectrometer can be compared to their unlabeled versions. Analyzing the mass shifts in the fragments helps to identify which parts of the molecule were derived from the labeled precursor, aiding in the identification of unknown metabolites and their biosynthetic routes. nih.govosti.gov
Positioning of L-Glutamic Acid as a Central Metabolite in Cellular Biochemistry
L-Glutamic acid, which exists as the anion glutamate (B1630785) at physiological pH, is a non-essential amino acid that occupies a critical crossroads in cellular metabolism. wikipedia.orgkarger.comscielo.br It serves as a key link between carbohydrate and protein metabolism. libretexts.org
Its central roles include:
Nitrogen Metabolism: Glutamate is a central player in the disposal of excess nitrogen. wikipedia.org It acts as a primary acceptor of amino groups from the breakdown of other amino acids via transamination reactions, forming α-ketoglutarate, a key intermediate in the citric acid cycle. wikipedia.orgbioline.org.br Subsequently, glutamate can be deaminated by glutamate dehydrogenase to release ammonia (B1221849) for excretion as urea. wikipedia.orglibretexts.org
Energy Production: The carbon skeleton of glutamate can be converted to α-ketoglutarate, which directly enters the TCA cycle for oxidation and energy production. cellsignal.com In many cell types, including intestinal cells and some cancer cells, glutamate is a major oxidative fuel. wikipedia.orgresearchgate.net
Biosynthetic Precursor: Glutamate serves as a precursor for the synthesis of other important molecules. oup.com It is used to produce the amino acids glutamine, proline, and arginine. oup.com Furthermore, it is a key component in the synthesis of the major intracellular antioxidant, glutathione (B108866). cellsignal.com
Neurotransmission: In the central nervous system, glutamate is the most abundant excitatory neurotransmitter, essential for processes like learning and memory. wikipedia.orgnih.gov It is also the precursor for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.org
Overview of Research Domains Benefiting from L-GLUTAMIC ACID (13C5,D5,15N) Applications
The unique properties of L-Glutamic Acid (13C5,D5,15N), being labeled on all five carbon atoms, five deuterium atoms, and the nitrogen atom, make it an exceptionally powerful tool for advanced metabolic research. isotope.commedchemexpress.commedchemexpress.com Its applications span several key domains:
Metabolomics and Flux Analysis: This tracer is ideal for detailed metabolic flux analysis (MFA). Researchers can use it to precisely quantify the contribution of glutamate to the TCA cycle, nitrogen metabolism, and the synthesis of other amino acids and glutathione. isotope.commdpi.com
Cancer Research: Cancer cells exhibit reprogrammed metabolism, often showing a high dependency on glutamine and glutamate for proliferation and survival (a phenomenon known as glutaminolysis). numberanalytics.comcellsignal.com This heavily labeled glutamic acid allows scientists to dissect these altered pathways with high precision, identifying potential therapeutic targets. numberanalytics.com
Neuroscience: Given glutamate's role as a neurotransmitter, this tracer is invaluable for studying the glutamate-glutamine cycle between neurons and glial cells, a fundamental process for brain function and energy metabolism. scielo.br
Proteomics and Biomolecular NMR: Labeled amino acids are used as standards in mass spectrometry for the absolute quantification of proteins and metabolites in complex biological samples. isotope.com In NMR, they are used to investigate the structure and dynamics of proteins and other macromolecules. isotope.com
Interactive Data Tables
Table 1: Properties of L-GLUTAMIC ACID (13C5,D5,15N)
| Property | Value | Source(s) |
| Synonym | (2S)-2-Aminopentanedioic acid | isotope.com |
| Molecular Formula | HOOC(CD2)2CD(NH2)*COOH | isotope.com |
| Molecular Weight | 158.12 | isotope.com |
| Labeled CAS Number | 1420815-74-2 | isotope.com |
| Unlabeled CAS Number | 56-86-0 | isotope.com |
| Chemical Purity | ≥98% | isotope.comisotopechem.com |
| Isotopic Enrichment | ¹³C, 97-99%; D, 97-99%; ¹⁵N, 97-99% | isotope.com |
Table 2: Summary of Research Applications
| Research Domain | Specific Application | Rationale |
| Metabolic Flux Analysis | Tracing carbon and nitrogen flow through central metabolic pathways (e.g., TCA cycle). | Allows for precise quantification of pathway activity and substrate contribution. mdpi.com |
| Cancer Biology | Investigating glutamine dependency and metabolic reprogramming in tumors. | To understand how cancer cells fuel their growth and identify metabolic vulnerabilities. numberanalytics.comcellsignal.com |
| Neuroscience | Studying the glutamate-glutamine neurotransmitter cycle and brain energy metabolism. | To elucidate fundamental mechanisms of neuronal activity and communication. scielo.br |
| Proteomics/Metabolomics | Use as an internal standard for absolute quantification of metabolites and proteins. | Provides a reference for accurate measurement in complex biological matrices. isotope.com |
| Drug Discovery | Elucidating the mechanism of action of drugs that target metabolic pathways. | To assess how therapeutic compounds alter cellular metabolism. tse-systems.com |
Properties
Molecular Weight |
158.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies for L Glutamic Acid 13c5,d5,15n
Enzymatic Synthesis Approaches for High Isotopic Purity
Enzymatic synthesis offers a powerful approach for producing isotopically labeled L-Glutamic Acid with high stereoselectivity and isotopic purity. This method often leverages the inherent specificity of enzymes to incorporate stable isotopes from labeled precursors into the target molecule.
A common strategy involves the use of labeled precursors that can be enzymatically converted to L-glutamic acid. For instance, isotopically labeled L-glutamic acids can be synthesized via the enantioselective conversion of correspondingly labeled precursors using specific enzymes. researchgate.net One such pathway starts with 2-oxoglutaric acid, which can undergo an isotope exchange reaction in deuterated water (²H₂O) to produce 2-oxo-3,3-di-deuteroglutaric acid. researchgate.net This deuterated intermediate can then be enzymatically converted to (3,3-²H₂)-L-Glutamic acid. researchgate.net Similarly, the amide group of glutamine can be labeled with ¹⁵N using ¹⁵NH₄Cl in an enzymatic reaction catalyzed by glutamine synthetase. researchgate.net
Metabolic labeling techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), provide another avenue for producing proteins containing labeled amino acids, including L-glutamic acid. ucsd.eduthermofisher.com In this in vivo approach, cells are grown in a medium where the natural amino acids are replaced with their "heavy" isotopically labeled counterparts. ucsd.edu Through cellular metabolism, these labeled amino acids are incorporated into newly synthesized proteins. ucsd.eduthermofisher.com While this method is excellent for labeling proteins, the isolation of individual labeled amino acids like L-glutamic acid would require subsequent hydrolysis of the labeled proteome.
Chemical Synthesis Pathways for Multi-Labeled Isotopologues
Chemical synthesis provides precise control over the introduction of multiple isotope labels at specific positions within the L-glutamic acid molecule. chempep.com These methods often involve the total synthesis of the amino acid from simple, highly enriched starting materials or the semi-synthesis through modification of natural amino acids. chempep.com
For example, the synthesis of (4,4-²H₂)-L-Glutamic acid can be achieved through a chemical exchange reaction in 20% ²HCl. researchgate.net More complex multi-labeled isotopologues, such as L-Glutamic Acid (¹³C₅, D₅, ¹⁵N), necessitate multi-step synthetic routes. These pathways can be designed to build the carbon skeleton using ¹³C-labeled precursors and introduce deuterium (B1214612) and ¹⁵N at specific steps through reduction and amination reactions, respectively.
Multicomponent reactions (MCRs) are also emerging as a promising approach for the synthesis of isotopically labeled amino acids. thieme-connect.de MCRs allow for the rapid assembly of complex molecules from multiple starting components in a single step, which can be advantageous when working with short-lived isotopes. thieme-connect.de
Control of Positional Specificity in Isotopic Labeling
Achieving positional specificity in isotopic labeling is crucial for many applications, such as detailed mechanistic studies and structural analysis by NMR. Both enzymatic and chemical methods offer strategies to control the location of isotopic labels.
Chemical synthesis inherently allows for a high degree of control. By choosing appropriately labeled starting materials and designing a specific reaction sequence, isotopes can be placed at desired positions. For instance, starting with specifically labeled synthons allows for the preparation of L-glutamic acid isotopically labeled at any position or combination of positions. researchgate.net
Enzymatic methods can also provide positional specificity. For example, the use of L-glutarate dehydrogenase in a reductive amination reaction with ammonia (B1221849) can specifically introduce a label at the amino group. researchgate.net Furthermore, biosynthetic approaches using specifically labeled precursors like [2-¹³C] glycerol (B35011) or [1,3-¹³C] glycerol in protein expression systems can lead to predictable labeling patterns in the resulting amino acids. sigmaaldrich.com For example, [2-¹³C] glycerol primarily labels the Cα carbons of amino acids. sigmaaldrich.com
However, metabolic scrambling, where isotopes are redistributed to unintended positions through interconnected metabolic pathways, can be a challenge. acs.orgnih.gov Glutamate (B1630785), being a central metabolite, is particularly susceptible to this phenomenon. nih.gov Careful selection of precursors and expression systems can help to minimize, though not always eliminate, scrambling. nih.gov
Validation of Isotopic Purity and Enrichment
Ensuring the isotopic purity and enrichment of the final product is a critical final step in the synthesis of labeled compounds. This involves quantifying the isotopic content and assessing the stability of the labels.
Methodologies for Quantifying Isotopic Content
Mass spectrometry (MS) is the primary technique for quantifying isotopic content. High-resolution mass spectrometers, such as Orbitrap-based systems, can distinguish between different isotopologues (molecules that differ only in their isotopic composition) and provide detailed information on the distribution of isotopes. thermofisher.commdpi.com By analyzing the mass-to-charge ratio (m/z) of the intact molecule and its fragments, the degree and position of labeling can be determined. thermofisher.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool. nih.gov After derivatization to make the amino acid volatile, GC separates the compound, and the subsequent MS analysis provides information on isotopic enrichment. alexandraatleephillips.com By analyzing specific fragment ions, it is possible to determine the position of the labels. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is also used, particularly for determining the position of ¹³C and ¹⁵N labels within the molecule. chempep.com
A summary of common analytical techniques is presented in the table below.
| Analytical Technique | Information Provided | Key Features |
| High-Resolution MS | Isotopic distribution, enrichment levels, positional information from fragmentation. thermofisher.com | High mass accuracy and resolution, enabling separation of isotopologues. |
| GC-MS | Isotopic enrichment, positional information from fragment ions. nih.gov | Requires derivatization, provides high sensitivity and separation. alexandraatleephillips.com |
| NMR Spectroscopy | Positional information of ¹³C and ¹⁵N labels, structural confirmation. chempep.com | Non-destructive, provides detailed structural insights. |
Advanced Analytical Techniques Utilizing L Glutamic Acid 13c5,d5,15n As a Tracer
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. nih.gov When used with stable isotope tracers like L-GLUTAMIC ACID (13C5,D5,15N), NMR can elucidate metabolic pathways and measure metabolic fluxes with high precision. nih.govnih.gov The presence of ¹³C, ¹⁵N, and D (²H) isotopes allows for a multi-faceted analysis of metabolic processes. nih.gov
High-Resolution ¹³C-NMR Spectroscopy for Carbon Backbone Tracing
High-resolution ¹³C-NMR spectroscopy is a primary technique for tracking the fate of the carbon atoms from L-glutamic acid as it is metabolized. By introducing L-glutamic acid uniformly labeled with ¹³C ([U-¹³C]-glutamic acid) into a biological system, researchers can follow the incorporation of these carbon atoms into various downstream metabolites. creative-proteomics.comcreative-proteomics.com This methodology, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a quantitative map of cellular metabolism. creative-proteomics.comnih.gov
One of the key advantages of NMR in this context is its ability to determine the specific position of the ¹³C label within a molecule, known as positional isotopomer analysis. nih.govnih.gov This is crucial for distinguishing between different metabolic pathways. For example, the pattern of ¹³C labeling in tricarboxylic acid (TCA) cycle intermediates can reveal the relative contributions of different anaplerotic pathways. nih.govresearchgate.net Studies using ¹³C-labeled glutamine have demonstrated its role in driving the TCA cycle, particularly under hypoxic conditions in cancer cells. researchgate.net The analysis of ¹³C-¹³C scalar coupling patterns in NMR spectra provides further detail on the connectivity of labeled carbon atoms, helping to reconstruct metabolic networks unambiguously. nih.gov
Table 1: Key ¹³C-NMR Observables in Carbon Tracing
| Observable | Information Gained | Example Application |
|---|---|---|
| Chemical Shift | Identification and quantification of ¹³C-labeled metabolites. acs.org | Detecting the appearance of ¹³C in citrate (B86180) derived from ¹³C-glutamate. researchgate.net |
| Signal Intensity | Relative abundance of a specific isotopomer. nih.gov | Measuring the percentage of the glutamate (B1630785) pool that is newly synthesized from the labeled precursor. |
| ¹³C-¹³C Scalar Coupling (J-coupling) | Determines which carbon atoms are bonded, revealing the intact carbon backbone fragments from the tracer. nih.gov | Distinguishing between glycolysis and the pentose (B10789219) phosphate (B84403) pathway by analyzing the coupling patterns in resulting metabolites. frontiersin.org |
¹⁵N-NMR Spectroscopy for Nitrogen Metabolism and Amine Group Dynamics
The ¹⁵N isotope in L-GLUTAMIC ACID (13C5,D5,15N) allows for the direct investigation of nitrogen metabolism. nih.gov Glutamate plays a central role as a primary nitrogen donor for the synthesis of other amino acids and nucleotides through transamination reactions. embopress.org ¹⁵N-NMR spectroscopy can track the transfer of the ¹⁵N atom from glutamic acid to other molecules. nih.govresearchgate.net
Heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful. They detect the protons attached to ¹⁵N atoms, offering enhanced sensitivity and resolution. nih.govnih.gov Using L-[2-¹⁵N]glutamine, studies have monitored the redistribution of the ¹⁵N label into metabolites such as alanine (B10760859) and aspartate. nih.gov This provides direct evidence of transaminase activity and helps quantify the flux through these pathways. nih.gov Such experiments have shown that in many cell types, the glutamate formed from glutamine is primarily transaminated rather than being deaminated by glutamate dehydrogenase. nih.govresearchgate.net
Research Findings from ¹⁵N-Labeling Studies:
Glutamate as a Central Nitrogen Hub: Experiments using ¹³C¹⁵N-MFA have quantitatively confirmed that glutamate is the central node for nitrogen metabolism, donating its nitrogen for the synthesis of other amino acids. embopress.org
Ammonia (B1221849) Source: Studies using L-[5-¹⁵N]glutamine (labeled on the amide nitrogen) have shown that the ammonia released into cell cultures is derived predominantly from the amide group of glutamine. nih.govresearchgate.net
Glutamine Synthetase Flux: The rate of L-[5-¹⁵N]glutamine formation from ¹⁵NH₄Cl can be used to measure the in vivo flux of the glutamine synthetase enzyme. nih.gov
Deuterium (B1214612) NMR (D-NMR) for Hydrogen Flux and Deuterium Kinetic Isotope Effects
The deuterium (D or ²H) atoms in L-GLUTAMIC ACID (13C5,D5,15N) can be used to study hydrogen fluxes and kinetic isotope effects (KIEs). ismrm.org A KIE occurs when replacing an atom with a heavier isotope alters the rate of a chemical reaction. nih.govismrm.org Understanding the extent of KIEs is essential for accurately measuring absolute metabolic rates with deuterated substrates. nih.govnih.gov
Studies using deuterated glucose and acetate (B1210297) to trace metabolism leading to the synthesis of glutamate and glutamine have provided valuable data on KIEs and deuterium label loss. nih.govnih.gov The replacement of protons with deuterons can potentially slow down metabolic reactions. However, research has shown that the deuterium KIE for substrates metabolizing to lactate (B86563), glutamate, and glutamine is relatively small, typically around 4-6%. nih.govismrm.orgnih.gov
Deuterium NMR can also track the fate of hydrogen atoms, although significant and predictable label loss can occur through exchange reactions. nih.govnih.gov For instance, when [6,6-²H₂]-glucose is used as a substrate, the resulting ²H label loss in glutamate in rat brain has been measured at 37.9 ± 1.1%. nih.govnih.gov Despite these complexities, these studies pave the way for quantitative deuterium metabolic imaging (DMI) to generate metabolic flux maps in vivo. nih.govnih.gov
Spatially Resolved In Vitro and Ex Vivo NMR Techniques for Tissue Studies
Stable Isotope Resolved Metabolomics (SIRM) can be combined with the analysis of tissue samples to understand metabolic activity in a spatially resolved manner. nih.govnih.gov This is particularly useful for studying heterogeneous tissues, such as tumors, where the metabolic state can vary significantly. nih.gov
In a typical ex vivo experiment, fresh tissue slices are maintained in a culture medium and treated with stable isotope-enriched nutrients, such as [U-¹³C,¹⁵N]-glutamine. nih.gov After a period of incubation, the metabolites are extracted from the tissue and analyzed by NMR. nih.gov This approach allows for a detailed assessment of metabolic pathways and fluxes within the intact tissue microenvironment. nih.gov It enables direct comparison of metabolic activity between different tissue regions, for example, cancerous versus adjacent non-cancerous tissue from the same organ, providing insights into the metabolic reprogramming that occurs in disease. nih.gov
Quantitative NMR (qNMR) for Labeled Metabolite Abundance
Quantitative NMR (qNMR) is a powerful method for determining the absolute concentration of metabolites in a sample. nih.govacs.orgnih.gov The principle of qNMR is that the area of an NMR signal is directly proportional to the molar concentration of the corresponding nucleus. frontiersin.orgresearchgate.net This allows for the precise quantification of labeled and unlabeled metabolites using a single internal or external standard of known concentration. nih.govnih.gov
NMR is highly reproducible and exhibits excellent linearity over a wide range of concentrations, making it a robust platform for quantification. nih.gov The non-destructive nature of the technique is an added advantage, as the sample can be preserved for further analysis by other methods like MS. nih.gov qNMR can be applied to both one-dimensional (1D) and two-dimensional (2D) NMR spectra to quantify the abundance of specific isotopomers, providing crucial data for metabolic flux models. frontiersin.orgnih.gov
Table 2: Principles of Quantitative NMR (qNMR)
| Principle | Description | Key Requirement |
|---|---|---|
| Proportionality | The integrated area of an NMR peak is directly proportional to the number of nuclei contributing to that signal. researchgate.net | Properly acquired spectra with full relaxation of all signals. |
| Absolute Quantification | The concentration of an unknown metabolite is determined by comparing its signal integral to that of a reference standard with a known concentration. nih.govresearchgate.net | An accurately weighed internal or external standard. |
| Relative Quantification | The concentration of one metabolite is measured relative to another within the same sample. nih.gov | Well-resolved signals for all metabolites being compared. |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is another cornerstone technique for stable isotope tracing studies. mdpi.comnih.gov It measures the mass-to-charge ratio of ions and is highly sensitive, allowing for the detection of low-abundance metabolites. mdpi.com When used with tracers like L-GLUTAMIC ACID (13C5,D5,15N), MS is primarily used to determine the mass isotopologue distribution (MID) of metabolites. nih.gov The MID reveals how many heavy isotopes (e.g., ¹³C) are incorporated into a molecule, providing a readout of pathway activity. mdpi.comnih.gov
MS is often coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to analyze complex biological mixtures. researchgate.net For example, researchers use LC-MS to track the incorporation of ¹³C atoms from [U-¹³C₅]-glutamine into TCA cycle intermediates like glutamate (which appears as M+5, meaning it has incorporated five ¹³C atoms) and citrate. mdpi.compnas.org
While MS is more sensitive than NMR, it typically does not provide the positional information of the labels without complex fragmentation experiments. nih.gov Therefore, NMR and MS are often used as complementary techniques in metabolomics. nih.govnih.gov NMR provides detailed positional isotopomer data, while MS provides highly sensitive quantification of mass isotopologues. nih.gov
Table 3: Comparison of NMR and MS for Isotope Tracing
| Feature | NMR Spectroscopy | Mass Spectrometry |
|---|---|---|
| Sensitivity | Relatively low. nih.govisolife.nl | High. mdpi.com |
| Isotope Information | Provides positional isotopomer distribution. nih.govnih.gov | Provides mass isotopologue distribution (number of labels). mdpi.comnih.gov |
| Quantification | Highly accurate and reproducible absolute quantification (qNMR). nih.gov | Accurate quantification, often requires isotope-labeled internal standards for each analyte. nih.gov |
| Sample Preparation | Minimal, non-destructive. nih.gov | Often requires derivatization (for GC-MS) and is destructive. researchgate.net |
| Primary Application | Metabolic flux analysis, pathway discrimination. nih.govnih.gov | Metabolite identification and quantification, high-throughput screening. mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of metabolomics due to its high sensitivity and broad coverage of metabolites. dntb.gov.ua In this context, L-GLUTAMIC ACID (13C5,D5,15N) is invaluable, primarily serving as an internal standard to ensure the accuracy and reliability of quantification. nih.gov By adding a known quantity of the labeled standard to a biological sample, variations arising from sample preparation, chromatographic separation, and mass spectrometric detection can be effectively normalized. nih.gov
One study demonstrates this application in the analysis of hexose-phosphates, where a cocktail of internal standards, including 3 μM ¹³C₅-¹⁵N-d₅ glutamic acid, was added to cell extracts prior to LC-MS analysis. This allowed for the accurate profiling of key metabolites involved in central carbon metabolism. The analysis was performed on a Vanquish LC System coupled to a Q Exactive Orbitrap Focus mass spectrometer, highlighting the use of high-resolution instrumentation in metabolite profiling.
Table 1: Exemplary LC-MS Parameters for Metabolite Profiling
| Parameter | Specification |
|---|---|
| Liquid Chromatography System | Vanquish LC System (Thermo Scientific) |
| Column | ACQUITY UPLC BEH C18 Column (1.7 μm, 2.1 mm × 150 mm) |
| Mass Spectrometer | Q Exactive Orbitrap Focus (Thermo Scientific) |
| Ionization Mode | Heated Electrospray Ionization (HESI), Negative Mode |
| Scan Mode | Full Scan |
| Resolution | 35,000 |
Targeted LC-MS/MS for Specific Metabolite Quantification
Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of specific metabolites. This approach utilizes the unique fragmentation pattern of a target analyte to create a highly specific detection method known as multiple reaction monitoring (MRM). medchemexpress.com The use of a stable isotope-labeled internal standard (SIL-IS), such as L-GLUTAMIC ACID (13C5,D5,15N), is critical for achieving high precision and accuracy. nih.govmedchemexpress.com The SIL-IS has nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and other sources of experimental variability. nih.gov
A study on the measurement of glutamine and glutamic acid employed ¹³C₅,¹⁵N-Glutamic acid as an internal standard. medchemexpress.com The researchers developed specific MRM transitions for both the unlabeled endogenous glutamate and its labeled internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, they could accurately quantify the concentration of glutamic acid, correcting for analytical artifacts such as in-source cyclization to pyroglutamic acid. medchemexpress.com This demonstrates the essential role of heavily labeled standards in overcoming analytical challenges and ensuring data reliability. medchemexpress.com
Untargeted LC-MS Approaches for Novel Pathway Discovery
Untargeted metabolomics aims to comprehensively measure all detectable small molecules in a sample, providing a snapshot of the metabolic state and generating hypotheses about novel metabolic pathways. nih.govnih.gov In this discovery-oriented approach, L-GLUTAMIC ACID (13C5,D5,15N) can be utilized as a tracer to follow the transformation of glutamic acid through both known and unknown metabolic routes.
When cells or organisms are cultured with L-GLUTAMIC ACID (13C5,D5,15N), the heavy isotopes are incorporated into downstream metabolites. In a subsequent untargeted LC-MS analysis, these newly synthesized, labeled metabolites will exhibit characteristic mass shifts corresponding to the number of ¹³C, D, and ¹⁵N atoms incorporated. By searching the complex dataset for these specific mass signatures, researchers can identify previously uncharacterized metabolites derived from glutamic acid. This strategy aids in the annotation of unknown peaks in the metabolome and can lead to the discovery of novel biochemical pathways or connections between existing ones. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatized Samples
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. Amino acids, including glutamic acid, are polar and non-volatile, necessitating a chemical derivatization step to make them suitable for GC analysis. creative-biostructure.com This process replaces active hydrogens on polar functional groups with nonpolar moieties, increasing volatility. creative-biostructure.com
Common derivatization methods for amino acids include silylation (e.g., using MTBSTFA to form TBDMS derivatives) or a two-step process of esterification followed by acylation (e.g., forming methyl ester-pentafluoropropionic derivatives). creative-biostructure.com When analyzing samples from tracer studies using L-GLUTAMIC ACID (13C5,D5,15N), the derivatized labeled compound and its metabolic products will be separated by GC and detected by MS. The mass spectrum of the derivatized tracer will be shifted by the mass of the isotopic labels plus the mass of the derivatizing agent, allowing for clear differentiation from its unlabeled counterparts and enabling the tracing of its metabolic fate. For instance, a study utilized L-[(15)N] glutamic acid to determine glutathione (B108866) synthesis, employing derivatization to prepare N,S-ethoxycarbonylmethyl esters for GC-MS analysis.
Table 2: Common Derivatization Strategies for GC-MS Analysis of Amino Acids
| Derivatization Method | Reagents | Resulting Derivative | Key Features |
|---|---|---|---|
| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | tert-butyldimethylsilyl (TBDMS) | Derivatives are stable and less moisture-sensitive. creative-biostructure.com |
| Esterification & Acylation | 1. Methanolic HCl 2. PFPA (Pentafluoropropionic anhydride) | Methyl ester, pentafluoropropionyl (Me-PFP) | Enables solubility in organic solvents and increases ionization efficiency. |
| Esterification & Acylation | 1. Isobutyl chloroformate 2. Pyridine/Methanol/Water | N(O,S)-ethoxycarbonyl ethyl ester | Stable derivatives suitable for reproducible isotopic enrichment determinations. |
Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Positional Isotope Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a technique designed for the high-precision measurement of isotope ratios. While traditional IRMS involves combusting a sample to simple gases (like CO₂ and N₂) for analysis, modern high-resolution mass spectrometers, such as the Orbitrap, can perform analogous measurements on intact molecules. This approach allows for the simultaneous determination of bulk isotopic enrichment (e.g., δ¹³C and δ¹⁵N) as well as positional isotopic analysis (PSIA) within the molecule.
For L-GLUTAMIC ACID (13C5,D5,15N), this technology can provide a wealth of information. A technical note from Thermo Fisher Scientific demonstrated the capability of an Orbitrap Exploris MS to simultaneously measure δ¹⁵N, δ¹³C, δ²H, and δ¹⁸O on intact glutamic acid molecules. Furthermore, by inducing fragmentation of the molecular ion (e.g., through higher-energy collisional dissociation - HCD), the isotopic composition of specific fragments can be determined. For glutamic acid, fragmentation can separate the C1-carboxyl group from the C2-C5 backbone. Analyzing the isotope ratios of these fragments provides intramolecular isotopic distribution, offering unique insights into the biochemical pathways and transformations the molecule has undergone.
Table 3: Isotopocule Ratios of Glutamic Acid Measured by Orbitrap MS
| Isotopocule | Description | Application |
|---|---|---|
| ¹³C | Molecule with one ¹³C atom | Bulk carbon isotope ratio |
| ¹⁵N | Molecule with one ¹⁵N atom | Bulk nitrogen isotope ratio |
| ²H | Molecule with one ²H (Deuterium) atom | Bulk hydrogen isotope ratio |
| ¹³C¹³C | Molecule with two ¹³C atoms ("clumped" isotope) | Investigating non-stochastic isotope distributions |
| ¹⁵N¹³C | Molecule with one ¹⁵N and one ¹³C atom | Investigating intramolecular patterns |
| ¹³C (Fragment) | Fragment ion (e.g., immonium ion) with one ¹³C atom | Positional-specific isotope analysis (e.g., C2-C5 backbone) |
Data adapted from Thermo Fisher Scientific technical note on Orbitrap Exploris Isotope Solutions.
High-Resolution Mass Spectrometry (HRMS) for Isotopologue Resolution
High-Resolution Mass Spectrometry (HRMS) provides the ability to measure mass with very high accuracy, allowing for the differentiation of ions with very similar mass-to-charge ratios (m/z). This capability is essential for resolving the complex isotopic patterns generated by multiply-labeled tracers like L-GLUTAMIC ACID (13C5,D5,15N).
While a standard mass spectrometer might distinguish between a molecule with no labels (M+0) and one with one heavy isotope (M+1), it cannot differentiate between an M+1 isotopologue containing a ¹³C atom versus one containing a ¹⁵N atom, as their mass difference is very small. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can resolve these fine isotopic differences. This allows for the complete characterization of the isotopologue distribution of a metabolite, providing detailed information on how many atoms of each isotope have been incorporated from the tracer. This fine-grained data is critical for metabolic flux analysis (MFA), where the goal is to quantify the rates of metabolic reactions.
Hybrid and Complementary Analytical Platforms
To gain a more comprehensive understanding of metabolism, researchers are increasingly turning to hybrid or complementary analytical platforms, most notably the combination of LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. These two techniques provide highly complementary information: MS excels in sensitivity and metabolite coverage, while NMR offers exceptional structural elucidation capabilities and quantitative accuracy without the need for identical standards.
Stable isotope tracers like L-GLUTAMIC ACID (13C5,D5,15N) are central to effectively integrating these platforms. In a Stable Isotope-Resolved Metabolomics (SIRM) workflow, a biological system is fed the labeled tracer. medchemexpress.com The resulting extracts are then analyzed by both LC-MS and NMR.
LC-MS analysis will detect the labeled glutamic acid and its downstream metabolites, providing accurate mass information and quantifying their abundance and isotopic enrichment.
NMR analysis (specifically ¹³C- and ¹⁵N-NMR) on the same sample can precisely determine the exact position of the ¹³C and ¹⁵N labels within the molecular structure of these metabolites.
This combined approach allows for unambiguous metabolite identification and provides a detailed map of metabolic pathways. The MS data confirms the incorporation of labels, and the NMR data reveals the specific intramolecular rearrangements that occurred during metabolism, offering a level of detail that neither technique could achieve alone.
Integration of NMR and MS Data for Comprehensive Metabolome Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary analytical platforms for atom-resolved isotope tracing. nih.gov These techniques are highly complementary, and their integration provides a more rigorous and comprehensive analysis of the metabolome than either method can achieve alone. nih.govmdpi.com
MS is renowned for its high sensitivity and is exceptionally adept at quantifying mass isotopologues—molecules that differ in the number of isotopic labels they contain. nih.govmetabolon.com NMR, while less sensitive, is non-destructive and offers unparalleled capability in determining the specific positions of isotopes within a molecule, thus identifying positional isotopomers. nih.govmetabolon.comspringernature.com This distinction is critical; for instance, tracking the positional journey of ¹³C atoms can reveal which specific metabolic pathways are active. nih.gov The combination of MS isotopologue data with NMR isotopomer data provides cross-validating information that reduces ambiguity and allows for a more complete reconstruction of metabolic pathways. nih.govnih.gov
When L-GLUTAMIC ACID (13C5,D5,15N) is introduced into a biological system, its five ¹³C atoms, five deuterium atoms, and one ¹⁵N atom can be tracked as it is metabolized. For example, the ¹⁵N can be traced through transamination reactions, while the ¹³C backbone can enter the Krebs cycle via α-ketoglutarate. nih.govresearchgate.net MS can quantify the enrichment of these isotopes in downstream metabolites, while NMR can reveal the exact location of the ¹³C and ¹⁵N atoms in molecules like other amino acids or Krebs cycle intermediates, providing definitive evidence of specific enzyme activities. nih.govlew.ro This integrated approach enhances the identification of biomarkers and provides a more holistic view of biochemical processes. mdpi.com
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
|---|---|---|
| Primary Information | Isotopologue distribution (number of labels) | Positional isotopomer distribution (location of labels) |
| Sensitivity | High | Lower |
| Sample Preparation | Often requires derivatization (e.g., for GC-MS) | Minimal, non-destructive |
| Structural Elucidation | Limited, provides molecular formula | Excellent, provides detailed atomic connectivity |
| Quantification | Excellent | Excellent and highly reproducible |
Hyphenated Techniques (e.g., GC-NMR, LC-NMR)
Hyphenated techniques couple a separation method, like gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic detection method, such as NMR or MS. springernature.comnih.gov This approach is powerful for analyzing complex biological mixtures by separating individual compounds before spectroscopic analysis. nih.goviipseries.org
LC-NMR (Liquid Chromatography-NMR): This technique directly couples HPLC with an NMR spectrometer, allowing for the structural elucidation of metabolites in a complex mixture post-separation. nih.gov In tracer studies using L-GLUTAMIC ACID (13C5,D5,15N), LC-NMR can separate a specific downstream metabolite, such as aspartate or alanine, from the cellular extract. The subsequent NMR analysis can then determine the precise ¹³C and ¹⁵N labeling patterns on that isolated molecule, providing clear evidence of its metabolic origin. nih.govnih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): A widely used hyphenated technique in metabolomics, GC-MS separates volatile and thermally stable compounds. nih.gov For isotope tracing, it is highly effective at measuring the mass isotopologue distributions of central carbon metabolites, such as organic acids, amino acids, and sugars (after derivatization). nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most popular platform for metabolomics, combining the separation power of LC with the sensitivity of MS. nih.govunl.edu It is essential for analyzing a wide range of metabolites that incorporate isotopes from L-GLUTAMIC ACID (13C5,D5,15N), allowing for the quantification of hundreds of labeled species in a single experiment. acs.org
The integration can be taken a step further in multi-hyphenated systems like LC-NMR-MS, which provide separation, structural information (NMR), and sensitive detection (MS) in a single workflow, offering a comprehensive characterization of unknown labeled metabolites. springernature.comnih.gov
Data Processing and Bioinformatic Tools for Isotope Tracer Studies
The data generated from stable isotope tracing experiments are vast and complex, necessitating sophisticated computational and bioinformatic tools for analysis. researchgate.netnih.gov The workflow involves correcting raw data, identifying labeled metabolites, quantifying isotopic enrichment, and integrating this information into metabolic models to calculate fluxes. researchgate.netresearchgate.net
Algorithms for Isotopomer and Isotopologue Deconvolution
A critical first step in analyzing data from MS experiments is the correction for naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). nih.govoup.com The raw mass spectra include signals from these natural isotopes, which can bias the quantification of tracer-derived labeling. nih.govnih.gov Deconvolution algorithms are mathematical procedures that subtract this natural abundance contribution, allowing for the exclusive analysis of the exogenous isotope incorporation from the tracer, such as L-GLUTAMIC ACID (13C5,D5,15N). nih.gov
Several software tools have been developed to perform this correction:
IsoCor: A widely used open-source software that corrects raw MS data for natural isotope abundance. oup.comnih.gov It is versatile, allowing correction for any chemical element and tracer, and can account for the isotopic purity of the tracer and isotopes introduced during sample derivatization. oup.comoup.com
Other Tools: Various other software packages exist, including MSCorr, IsoCorrectoR, and PyNac, each with specific features for correcting data from different types of mass spectrometers and experiments. nih.govoup.com
These algorithms are essential for obtaining accurate isotopologue distributions, which are the primary input for metabolic flux analysis. oup.com
Computational Modeling for Metabolic Flux Determination
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov Intracellular fluxes cannot be measured directly; instead, they are inferred by fitting a computational model to experimental data, primarily the isotopologue distributions obtained from tracer experiments. researchgate.netnih.gov
The process of ¹³C-MFA, which can be extended to include ¹⁵N data, involves several key steps:
Metabolic Network Model Construction: A detailed map of the relevant biochemical reactions is defined.
Data Input: The model is constrained with experimental data, including substrate uptake rates, biomass production rates, and the corrected isotopologue distributions of key metabolites. researchgate.net
Flux Estimation: An iterative algorithm adjusts the flux values in the model to find the best possible fit between the computationally simulated isotopologue distributions and the experimentally measured ones. nih.gov
This powerful approach provides a quantitative description of the cellular phenotype, revealing how nutrients derived from L-GLUTAMIC ACID (13C5,D5,15N) are partitioned between competing pathways, such as the Krebs cycle, amino acid biosynthesis, and nucleotide production. nih.govnih.gov
Software Solutions for Tracing Pathway Contributions
| Software | Primary Function | Key Features |
|---|---|---|
| IsoCor / IsoCor v2 | Natural Abundance Correction | Corrects for any isotopic tracer and MS resolution; accounts for tracer impurity. oup.comoup.com |
| X13CMS / MAVEN | Untargeted Tracer Analysis | Identifies labeled compounds and their isotopologue groups in LC-MS data without prior knowledge. nih.govresearchgate.net |
| Escher-Trace | Data Visualization | Web-based tool to visualize isotope labeling data on metabolic pathway maps. researchgate.netescholarship.org |
| INCA / 13CFLUX2 | Metabolic Flux Analysis | Comprehensive software for performing ¹³C-MFA, including model construction, flux simulation, and statistical analysis. |
| Garuda Platform | Integrated Workflow | An open platform that integrates various "gadgets" for a complete isotope-tracing workflow, from channel creation to data interpretation and mapping. nih.govdntb.gov.ua |
These software packages enable researchers to process complex datasets efficiently, visualize how L-GLUTAMIC ACID (13C5,D5,15N) is metabolized, and quantify the contributions of different pathways to cellular metabolism. nih.govresearchgate.net
Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation
Elucidating Central Carbon Metabolism
The fully labeled carbon backbone (¹³C₅) and nitrogen atom (¹⁵N) of L-GLUTAMIC ACID (13C5,D5,15N) make it an exceptional tracer for investigating the intricate network of central carbon metabolism. medchemexpress.comnih.gov This network, which includes the tricarboxylic acid (TCA) cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway, is fundamental for energy production and the synthesis of essential biomolecules. nih.gov
L-Glutamic acid is directly linked to the TCA cycle through its corresponding α-keto acid, α-ketoglutarate. wikipedia.org When cells are supplied with ¹³C₅-labeled glutamic acid, it is readily converted to ¹³C₅-α-ketoglutarate. This fully labeled intermediate then enters the TCA cycle, and its ¹³C atoms are distributed among other cycle intermediates. biorxiv.org By analyzing the mass isotopomer distribution (MID) of metabolites like citrate (B86180), malate (B86768), and aspartate (which is derived from oxaloacetate), researchers can quantify the contribution of glutamate (B1630785) to the TCA cycle. nih.govbiorxiv.org
For instance, the oxidative metabolism of ¹³C₅-α-ketoglutarate will produce m+4 labeled intermediates downstream, as one labeled carbon is lost as CO₂. biorxiv.org Conversely, a process known as reductive carboxylation, where α-ketoglutarate is converted to citrate, will result in m+5 labeled citrate. biorxiv.orgresearchgate.net Tracking these distinct labeling patterns allows for the precise determination of fluxes in both the forward (oxidative) and reverse (reductive) directions of the TCA cycle, which is particularly important in cancer metabolism studies. nih.govresearchgate.net
| Metabolite | Labeling Pattern (Oxidative Flux) | Labeling Pattern (Reductive Flux) | Pathway Implication |
|---|---|---|---|
| α-Ketoglutarate | m+5 | m+5 | Direct precursor/product of Glutamate |
| Succinate/Fumarate/Malate | m+4 | m+3 | Indicates forward TCA cycle activity |
| Citrate | m+4 | m+5 | m+5 indicates reductive carboxylation |
| Aspartate (from OAA) | m+4 | m+3 | Reflects the labeling of Oxaloacetate |
This table illustrates the expected mass isotopomer patterns (m+n, where 'n' is the number of ¹³C atoms) in key TCA cycle intermediates when cells are fed with uniformly ¹³C₅-labeled glutamate. The patterns differ depending on whether the cycle proceeds in the oxidative (forward) or reductive (reverse) direction.
Anaplerosis refers to reactions that replenish TCA cycle intermediates, while cataplerosis describes reactions that remove them for biosynthesis. wikipedia.org Glutamate metabolism is a central hub for these processes. nih.govku.dk The synthesis of glutamate from α-ketoglutarate is a cataplerotic reaction, removing a carbon skeleton from the cycle. researchgate.net Conversely, the conversion of glutamate back to α-ketoglutarate, often via glutamate dehydrogenase or transaminases, is an anaplerotic reaction, feeding carbon into the cycle. wikipedia.orgnih.gov
Using ¹³C₅,¹⁵N-labeled glutamic acid allows for the quantification of these fluxes. By monitoring the rate of appearance of ¹³C-labeled TCA cycle intermediates, researchers can measure the anaplerotic contribution of glutamate. creative-proteomics.com This is crucial for understanding how cells maintain TCA cycle integrity while diverting intermediates for processes like amino acid synthesis. ku.dk For example, in astrocytes, glutamate synthesis from glucose-derived pyruvate (B1213749) represents a major anaplerotic pathway that must be balanced by the cataplerotic degradation of glutamate to maintain homeostasis. nih.gov
While glutamate is not a direct intermediate of glycolysis or the Pentose Phosphate Pathway (PPP), its metabolism is tightly integrated with these pathways. nih.gov The carbon skeletons derived from glucose through glycolysis can enter the TCA cycle as acetyl-CoA or pyruvate, eventually becoming incorporated into α-ketoglutarate and then glutamate. nih.gov Conversely, carbon from glutamate can exit the TCA cycle as malate or oxaloacetate and contribute to gluconeogenesis, the reverse of glycolysis. nih.gov
Stable isotope tracing with labeled glucose can reveal the flux through glycolysis and the PPP by analyzing the labeling patterns of glutamate. oup.comnih.gov For instance, metabolism of [1,2-¹³C₂]glucose produces specific isotopomers of lactate (B86563) and, subsequently, glutamate, which can be used to calculate the relative flux of glucose through the PPP versus glycolysis. nih.govnih.gov Although L-GLUTAMIC ACID (13C5,D5,15N) itself is used to trace the fate of glutamate, its labeling patterns are interpreted in the context of fluxes originating from these other core pathways. ckisotopes.com This integrated analysis provides a comprehensive view of central carbon metabolism. pnas.org
Understanding Amino Acid Metabolism and Interconversions
The inclusion of a ¹⁵N atom in L-GLUTAMIC ACID (13C5,D5,15N) is critical for tracing the flow of nitrogen, which is fundamental to amino acid and nucleotide biosynthesis. medchemexpress.com Glutamate is a central node in nitrogen metabolism, acting as a primary donor and acceptor of amino groups. davuniversity.orgamu.edu.az
Glutaminolysis is a key metabolic pathway where glutamine is converted to glutamate by the enzyme glutaminase (B10826351), and then glutamate is further metabolized. nih.govnih.gov This pathway is a major source of carbon for the TCA cycle in many rapidly proliferating cells. creative-proteomics.com The subsequent conversion of glutamate to α-ketoglutarate can be catalyzed by either transaminases or glutamate dehydrogenase (GDH). nih.govmdpi.com
Using ¹³C₅,¹⁵N-glutamate allows researchers to dissect these pathways. The ¹³C₅ label tracks the carbon skeleton's entry into the TCA cycle, while the ¹⁵N label follows the nitrogen. nih.gov The flux through the GDH pathway, which releases the amino group as free ammonia (B1221849), can be distinguished from transaminase reactions where the nitrogen is transferred to another molecule. davuniversity.orgnih.gov Studies have shown that GDH activity is crucial for both anaplerosis and nitrogen homeostasis, and its flux can be quantified by tracing the fate of the ¹⁵N from glutamate. nih.govresearchgate.net
Transamination is a reversible reaction where an amino group is transferred from an amino acid to an α-keto acid, catalyzed by aminotransferases (transaminases). wikipedia.org Glutamate is a key player in these reactions, often collecting nitrogen from other amino acids to form α-ketoglutarate, or donating its nitrogen to α-keto acids to synthesize new non-essential amino acids. davuniversity.orgamu.edu.az
By supplying cells with ¹⁵N-labeled glutamic acid, the transfer of this heavy isotope to other amino acids, such as alanine (B10760859) and aspartate, can be monitored. nih.gov The rate of ¹⁵N appearance in these amino acid pools provides a direct measure of the transamination fluxes. nih.govresearchgate.net For example, the rapid labeling of aspartate from ¹⁵N-glutamate indicates high activity of aspartate aminotransferase, an enzyme that interconverts glutamate/α-ketoglutarate and aspartate/oxaloacetate. mdpi.comnih.gov This analysis is essential for understanding how cells redistribute nitrogen to meet biosynthetic demands. davuniversity.org
| Enzyme | Reaction | ¹⁵N-Tracer Application |
|---|---|---|
| Glutamate Dehydrogenase (GDH) | Glutamate ↔ α-Ketoglutarate + NH₄⁺ | Measures flux of nitrogen release as ammonia vs. incorporation |
| Aspartate Aminotransferase (AST/GOT) | Glutamate + Oxaloacetate ↔ α-Ketoglutarate + Aspartate | Quantifies nitrogen exchange between glutamate and aspartate pools |
| Alanine Aminotransferase (ALT/GPT) | Glutamate + Pyruvate ↔ α-Ketoglutarate + Alanine | Quantifies nitrogen exchange between glutamate and alanine pools |
| Glutamine Synthetase | Glutamate + NH₄⁺ → Glutamine | Can trace nitrogen incorporation into the glutamine amide group |
This table summarizes major enzymatic reactions where the nitrogen flux can be quantified using ¹⁵N-labeled glutamic acid as a tracer.
Contribution to Serine, Glycine (B1666218), and Proline Synthesis
Glutamate is a central node in amino acid metabolism, serving as a precursor for several non-essential amino acids.
Serine and Glycine: While the primary carbon backbone for serine and glycine synthesis is derived from the glycolytic intermediate 3-phosphoglycerate, glutamate plays a crucial role as a nitrogen donor. nih.govresearchgate.net Through the action of phosphoserine aminotransferase, glutamate transfers its amino group to produce phosphoserine, a direct precursor to serine. nih.gov Serine can then be converted to glycine. nih.gov Using L-Glutamic Acid (13C5,D5,15N), the ¹⁵N label can be traced to quantify the contribution of glutamate-derived nitrogen to the serine and glycine pools.
Proline: The synthesis of proline from glutamate is a well-established pathway. nih.govjianhaidulab.comnih.gov Glutamate is first converted to glutamic-γ-semialdehyde, which spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). nih.gov P5C is then reduced to proline. nih.gov Isotope tracing studies using [U-¹³C,¹⁵N]-glutamine, which is readily converted to labeled glutamic acid, have directly confirmed the robust synthesis of proline from the glutamate backbone, particularly in cancer cells driven by the oncogene c-MYC. nih.gov The ¹³C₅ and ¹⁵N labels from L-Glutamic Acid (13C5,D5,15N) are fully incorporated into the newly synthesized proline, allowing for a direct measurement of this pathway's flux. nih.gov
| Target Amino Acid | Glutamate's Contribution | Traced Isotopes from L-Glutamic Acid (13C5,D5,15N) | Key Enzymes |
|---|---|---|---|
| Proline | Carbon and Nitrogen backbone | ¹³C₅, ¹⁵N | P5C Synthase (P5CS), P5C Reductase (PYCR) nih.gov |
| Serine | Nitrogen donor | ¹⁵N | Phosphoserine aminotransferase nih.gov |
| Glycine | Indirectly, via Serine | ¹⁵N | Serine hydroxymethyltransferase (SHMT) nih.gov |
Lipid and Nucleotide Biosynthesis Tracing
Beyond amino acid synthesis, the carbon and nitrogen atoms of glutamate are fundamental building blocks for lipids and nucleotides, especially in rapidly proliferating cells.
Reductive Carboxylation and Fatty Acid Synthesis
In many cancer cells and other proliferative systems, a non-canonical metabolic pathway known as reductive carboxylation becomes a significant source of carbons for fatty acid synthesis. nih.govresearchgate.net In this pathway, glutamate-derived α-ketoglutarate is converted "in reverse" to isocitrate and then citrate by isocitrate dehydrogenase (IDH). nih.gov This citrate is then exported to the cytoplasm and cleaved to produce acetyl-CoA, the primary building block for de novo lipogenesis. nih.govbiorxiv.org
Using uniformly ¹³C-labeled glutamine or glutamate, such as L-Glutamic Acid (13C5,D5,15N), allows researchers to trace the contribution of glutamine to the lipogenic acetyl-CoA pool. nih.gov The presence of ¹³C₂-labeled acetyl-CoA units confirms the activity of the reductive carboxylation pathway. nih.gov
Purine (B94841) and Pyrimidine (B1678525) Pathway Contributions from Glutamate-derived Metabolites
Glutamine, and by extension glutamate, is an essential nitrogen donor for the de novo synthesis of purine and pyrimidine rings, the core components of DNA and RNA. nih.govnih.gov
Purine Synthesis: The purine ring incorporates two nitrogen atoms directly from the amide group of glutamine and a third from aspartate. nih.goveurisotop.com Aspartate itself is frequently synthesized via transamination from glutamate. nih.gov Therefore, using L-Glutamic Acid (13C5,D5,15N) allows for the tracing of the ¹⁵N atom into three of the four nitrogen positions in the purine ring. eurisotop.com
Pyrimidine Synthesis: The initial and rate-limiting step of de novo pyrimidine synthesis involves the enzyme carbamoyl (B1232498) phosphate synthetase II, which uses the amide of glutamine to form carbamoyl phosphate. nih.govcreative-proteomics.com Another nitrogen is contributed by aspartate. Tracing with ¹⁵N-labeled glutamic acid can thus quantify the nitrogen flux from glutamine into the pyrimidine biosynthesis pathway. nih.gov
| Macromolecule | Biosynthetic Pathway | Glutamate's Role | Key Research Finding |
|---|---|---|---|
| Fatty Acids | Reductive Carboxylation | Primary carbon source for acetyl-CoA | [5-¹³C]glutamine tracing shows this pathway provides carbons for lipogenesis. nih.gov |
| Purines | De Novo Synthesis | Nitrogen donor (directly and via aspartate) | [U-¹³C,¹⁵N]-glutamine tracing confirms nitrogen incorporation into the purine ring. eurisotop.comresearchgate.net |
| Pyrimidines | De Novo Synthesis | Nitrogen donor (directly and via aspartate) | Glutamine's amide nitrogen is essential for carbamoyl phosphate formation. nih.govcreative-proteomics.com |
Metabolic Reprogramming in Biological Systems
The ability to trace glutamate metabolism is particularly powerful for studying the widespread metabolic reprogramming that characterizes many diseases, including cancer.
Investigations in Cell Culture Models (e.g., Cancer Cells, Hepatocyte-like Cells)
Cancer Cells: A hallmark of many cancer cells is "glutamine addiction," an increased reliance on glutamine metabolism. nih.govcreative-proteomics.com Isotope tracing with compounds like L-Glutamic Acid (13C5,D5,15N) has been pivotal in quantifying this phenomenon. creative-proteomics.comnih.gov Studies in B-cell lymphoma, for example, used [U-¹³C₅, ¹⁵N₂] glutamine to quantify fluxes through glutaminolysis and reductive carboxylation, revealing significant metabolic shifts upon treatment with mTOR inhibitors. researchgate.net Such analyses help identify metabolic vulnerabilities that can be targeted for therapy. creative-proteomics.comresearchgate.net
Hepatocyte-like Cells (HLCs): The generation of functional hepatocytes from stem cells or fibroblasts is a key goal for toxicology and regenerative medicine. nih.gov Metabolic flux analysis has shown that the reprogramming of fibroblasts into HLCs involves a complete rewiring of glutamine/glutamate metabolism to mimic that of primary hepatocytes. nih.gov These reprogrammed cells exhibit metabolic features characteristic of mature liver cells, validating their utility as an in vitro model. nih.govunito.it
Analysis of Metabolic Adaptations in Pre-Clinical Disease Models
Translating cell culture findings to in vivo systems is a critical step in biomedical research. Isotopic tracers are essential for this process.
Studies using ¹³C-labeled glutamine infusions in mice with infections have demonstrated that immune cells, such as CD8+ T cells, dynamically alter their glutamine utilization during an immune response. nih.gov Early, highly proliferative effector T cells rely heavily on glutamine anaplerosis to fuel the TCA cycle and support the synthesis of amino acids like proline and aspartate. nih.gov Furthermore, hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine has been developed as a probe for in vivo magnetic resonance imaging (MRI), allowing for the non-invasive, real-time measurement of glutaminase activity in tumors. nih.gov This technique provides a powerful biomarker for assessing the on-target effects of metabolic enzyme inhibitors in pre-clinical cancer models. nih.gov
Responses to Nutritional or Environmental Perturbations
Cells constantly adapt their metabolism in response to changes in their environment, such as nutrient availability or the presence of stressors like hypoxia. Understanding these metabolic reprogramming events is crucial for fields ranging from cancer biology to neurobiology. L-GLUTAMIC ACID (13C5,D5,15N) serves as an invaluable probe in these studies, enabling researchers to quantify the shifts in metabolic fluxes that underpin cellular adaptation.
A key area where this has been applied is in understanding the metabolic flexibility of cancer cells. Tumor cells often face a harsh microenvironment characterized by fluctuating nutrient levels and low oxygen (hypoxia). To survive and proliferate, they exhibit significant metabolic reprogramming.
For instance, under glucose-deprived conditions, many cancer cells become more reliant on glutamine as a primary source of carbon for the TCA cycle, a process known as glutaminolysis. jcancer.org Tracing studies using labeled glutamine have been instrumental in elucidating this shift. The ¹³C₅ label on the glutamic acid allows researchers to follow the carbon backbone into TCA cycle intermediates like α-ketoglutarate, succinate, fumarate, and malate. The ¹⁵N label simultaneously allows for the tracking of nitrogen as it is transferred to other amino acids via transamination reactions, which are crucial for synthesizing the building blocks needed for rapid cell growth. nih.gov
One significant finding from such studies is the phenomenon of reductive carboxylation. Under hypoxia or in cells with mitochondrial dysfunction, some cancer cells utilize glutamine-derived α-ketoglutarate in the reverse direction of the TCA cycle to produce citrate, which is then used for lipid synthesis. eurisotop.com The use of ¹³C-labeled glutamine or glutamate is essential for detecting this alternative pathway.
Below is a representative data table illustrating the hypothetical changes in metabolic fluxes in cancer cells under normoxic (normal oxygen) versus hypoxic (low oxygen) conditions, as would be determined using a multi-labeled glutamic acid or glutamine tracer.
Table 1: Relative Metabolic Fluxes in Cancer Cells in Response to Hypoxia
Data presented as relative flux normalized to the rate of glutamic acid uptake. This table is a hypothetical representation based on established metabolic reprogramming in cancer cells.
| Metabolic Pathway | Flux under Normoxia (Relative Units) | Flux under Hypoxia (Relative Units) | Key Metabolic Shift |
|---|---|---|---|
| Glutaminolysis (Oxidative) | 100 | 60 | Decreased entry into the forward TCA cycle. |
| Reductive Carboxylation | 10 | 50 | Increased reverse flux for lipid synthesis. |
| Transamination (to other amino acids) | 80 | 95 | Enhanced nitrogen distribution for biosynthesis. |
| Glutathione (B108866) Synthesis | 30 | 45 | Increased production to combat oxidative stress. |
These types of analyses demonstrate the profound metabolic rewiring that occurs in response to environmental perturbations. The decrease in oxidative glutaminolysis under hypoxia is often coupled with an increase in glycolysis. The enhanced reductive carboxylation provides the necessary building blocks for membranes in rapidly dividing cells, even when oxygen is scarce. Furthermore, the increased flux towards glutathione synthesis highlights the cellular response to the oxidative stress that often accompanies hypoxia.
Role in Neurochemical Research and Neurotransmitter Dynamics
Tracing the Glutamate-Glutamine Cycle in Neural Tissue
The glutamate-glutamine cycle is a fundamental process for maintaining the supply of the primary excitatory neurotransmitter, glutamate (B1630785), and the primary inhibitory neurotransmitter, GABA. nih.gov L-GLUTAMIC ACID (13C5,D5,15N) serves as an invaluable tracer for dissecting this cycle, which involves a close metabolic partnership between neurons and astrocytes. nih.gov
Neuronal and Astrocytic Metabolic Compartmentation
The brain exhibits a remarkable degree of metabolic compartmentation, with distinct roles for neurons and astrocytes in handling glutamate. Neurons are unable to synthesize glutamate and GABA de novo from glucose. mdpi.com Instead, after glutamate is released from presynaptic terminals, it is predominantly taken up by surrounding astrocytes. mdpi.com
Within astrocytes, the enzyme glutamine synthetase, which is exclusively found in these cells, converts the captured glutamate into glutamine. mdpi.com This newly synthesized glutamine is then released by astrocytes and taken up by neurons. Inside the neuron, the enzyme phosphate-activated glutaminase (B10826351) (PAG), which has higher activity in neurons than in astrocytes, converts glutamine back into glutamate, thus replenishing the neurotransmitter pool. mdpi.com This intricate trafficking of molecules between neurons and astrocytes underscores their metabolic interdependence.
Turnover Rates of Neurotransmitters and Precursors
The use of isotopically labeled compounds allows for the precise measurement of the turnover rates of key molecules in the glutamate-glutamine cycle. Studies using labeled glucose have provided critical data on the kinetics of this pathway.
For instance, research in anesthetized rats has determined the half-lives of 13C labeling from [1,6-13C2]glucose for key neurotransmitters in different brain compartments. These findings highlight the dynamic nature of neurotransmitter pools and the influence of cellular location on metabolic rates.
Turnover Half-Life of Neurotransmitters from Labeled Glucose
| Metabolite | Compartment | Half-Life (minutes) |
|---|---|---|
| Glutamate (C4) | Nerve Terminals | 21.8 |
| Glutamate (C4) | Cortical Tissue | 12.4 |
| GABA (C2) | Nerve Terminals | 21.0 |
| GABA (C2) | Cortical Tissue | 14.5 |
| Aspartate (C3) | Nerve Terminals | 26.5 |
| Aspartate (C3) | Cortical Tissue | 27.0 |
Data from studies on anesthetized rats using [1,6-13C2]glucose. nih.gov
Investigating Brain Energy Metabolism with L-GLUTAMIC ACID (13C5,D5,15N)
The metabolism of glutamate is intrinsically linked to brain energy expenditure. Tracing studies have revealed that the glutamate-glutamine cycle is a major metabolic flux in the brain, closely coupled to glucose oxidation. Research in the human cerebral cortex has quantified these rates, demonstrating the high energetic cost associated with glutamatergic neurotransmission.
Metabolic Rates in the Human Cerebral Cortex
| Metabolic Flux | Rate (μmol/min/g) |
|---|---|
| Total Tricarboxylic Acid (TCA) Cycle | 0.77 ± 0.07 |
| Glucose Oxidation | 0.39 ± 0.04 |
| Glutamate/Glutamine Cycle | 0.32 ± 0.05 |
Data represents mean ± SD from studies in the human occipital/parietal lobe. nih.gov
Insights into Metabolic Pathways Associated with Neural Function and Dysregulation
Isotopic tracers like L-GLUTAMIC ACID (13C5,D5,15N) are instrumental in understanding how these metabolic pathways are altered in neurological disorders. Studies in animal models of disease have revealed significant perturbations in both neuronal and astrocytic metabolism.
In a transgenic rat model of Alzheimer's disease, for example, researchers observed a reduced turnover in the tricarboxylic acid (TCA) cycle in both glutamatergic and GABAergic neurons, as well as in astrocytes in specific brain regions. nih.gov Furthermore, pyruvate (B1213749) carboxylation, an astrocytic process crucial for the de novo synthesis of amino acids, was found to be decreased. nih.gov This impairment directly affected the levels of key neurotransmitters, including glutamate, glutamine, and GABA, in brain regions critical for memory and cognition. nih.gov These findings highlight how disruptions in the intricate metabolic dance between neurons and astrocytes can contribute to the pathology of neurodegenerative diseases.
The glutamatergic system appears to be particularly vulnerable in the context of brain disease and injury, where astrocytes may lose their capacity to effectively clear excess glutamate, leading to neuronal toxicity. mdpi.com
Applications in Proteomic and Macromolecular Biosynthesis Research
Incorporation into Proteins for Structural and Dynamic Studies by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the three-dimensional structure and understanding the dynamics of proteins at an atomic level. nih.gov The incorporation of stable isotopes such as ¹³C and ¹⁵N from L-GLUTAMIC ACID (13C5,D5,15N) into proteins is fundamental to many modern NMR experiments. chemie-brunschwig.ch When proteins are expressed in organisms or in vitro systems fed with this labeled amino acid, the heavy isotopes are integrated into the protein's structure.
This labeling enables the use of powerful multi-dimensional NMR techniques, such as triple-resonance experiments, which correlate the ¹H, ¹³C, and ¹⁵N nuclei. chemie-brunschwig.ch These experiments are essential for the sequential assignment of resonances, which is the first step in any detailed NMR-based structural study. The presence of the ¹⁵N label in the amide groups of the protein backbone is particularly important for these assignments. lew.ro
Furthermore, isotope labeling with L-GLUTAMIC ACID (13C5,D5,15N) is instrumental in studying protein dynamics. NMR relaxation experiments can measure the mobility of specific parts of a protein on a wide range of timescales, from picoseconds to seconds. nih.gov By analyzing the relaxation properties of the ¹³C and ¹⁵N nuclei, researchers can gain insights into the flexibility of the protein backbone and side chains, which is often crucial for its biological function. nih.gov
Table 1: NMR Applications of L-GLUTAMIC ACID (13C5,D5,15N) in Protein Studies
| Application | Description | Key Isotopes Utilized |
|---|---|---|
| Structural Determination | Enables the use of multi-dimensional NMR experiments for resolving the three-dimensional structure of proteins. | ¹³C, ¹⁵N |
| Protein Dynamics | Allows for the study of internal protein motions and flexibility through NMR relaxation experiments. | ¹³C, ¹⁵N, D |
| Ligand Binding Studies | Facilitates the identification of binding sites and the characterization of conformational changes upon ligand binding. | ¹³C, ¹⁵N |
Quantifying Protein Turnover Rates in Biological Systems
Protein turnover, the balance between protein synthesis and degradation, is a fundamental process in all living organisms. Dysregulation of protein turnover is associated with numerous diseases. Stable isotope-labeled amino acids, including L-GLUTAMIC ACID (13C5,D5,15N), are used in combination with mass spectrometry to measure the rates of protein turnover in vivo. ckisotopes.comnih.gov
In a typical experiment, an organism or cell culture is exposed to a diet or medium containing the labeled amino acid. Over time, the "heavy" L-GLUTAMIC ACID (13C5,D5,15N) is incorporated into newly synthesized proteins. By taking samples at different time points and analyzing the proteome using mass spectrometry, researchers can determine the ratio of heavy to light (unlabeled) forms of each peptide. This ratio provides a direct measure of the rate at which new proteins are being synthesized.
The rate of decay of the heavy signal after switching back to a light diet can be used to measure the rate of protein degradation. These studies provide valuable information on how protein turnover is affected by various physiological and pathological conditions. nih.gov
Table 2: Research Findings on Protein Turnover using Stable Isotope Labeling
| Research Area | Finding |
|---|---|
| Metabolic Studies | Quantification of protein synthesis and degradation rates in response to nutritional changes. |
| Disease Research | Identification of altered protein turnover in diseases such as cancer and neurodegenerative disorders. |
| Drug Development | Assessment of the effect of therapeutic agents on the turnover of specific proteins. |
Use in Cell-Free Protein Synthesis Systems for Labeled Protein Production
Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the production of recombinant proteins, particularly those that are difficult to express in traditional cell-based systems. nih.govckisotopes.com A significant advantage of CFPS is the ability to efficiently and cost-effectively incorporate stable isotope-labeled amino acids, such as L-GLUTAMIC ACID (13C5,D5,15N), into the synthesized proteins. oup.com
In a CFPS system, the translational machinery is extracted from cells (commonly E. coli or wheat germ) and used to produce proteins from a DNA template in vitro. nih.govckisotopes.com By adding labeled amino acids to the reaction mixture, proteins can be uniformly or selectively labeled with high efficiency. thermofisher.com This approach is particularly advantageous for producing toxic proteins or for incorporating labels into specific amino acid types. ckisotopes.com
The resulting labeled proteins are ideal for a variety of downstream applications, including NMR spectroscopy, mass spectrometry, and structural biology. nih.govckisotopes.com The high level of control over the labeling process in CFPS makes it a valuable tool for modern proteomics research. oup.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. sigmaaldrich.comthermofisher.com The core principle of SILAC is to grow two populations of cells in culture media that are identical except for the isotopic composition of one or more amino acids. One population is grown in "light" medium containing the natural abundance of isotopes, while the other is grown in "heavy" medium containing a stable isotope-labeled amino acid, such as L-GLUTAMIC ACID (13C5,D5,15N). sigmaaldrich.com
After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions. Subsequently, the cells are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. nih.gov
In the mass spectrometer, each peptide from the heavy population will have a specific mass shift compared to its light counterpart, due to the incorporated heavy isotopes. The ratio of the intensities of the heavy and light peptide peaks provides a precise and accurate measure of the relative abundance of that protein between the two experimental conditions. nih.gov
Table 3: SILAC Experimental Workflow
| Step | Description |
|---|---|
| 1. Cell Culture | Two cell populations are cultured in either "light" or "heavy" medium containing unlabeled or labeled L-GLUTAMIC ACID (13C5,D5,15N), respectively. |
| 2. Experimental Treatment | The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control). |
| 3. Cell Lysis and Protein Digestion | The cells are combined, lysed, and the proteins are digested into peptides. |
| 4. Mass Spectrometry Analysis | The peptide mixture is analyzed by mass spectrometry to identify and quantify the relative abundance of proteins. |
Methodological Considerations and Challenges in Isotope Tracer Studies with L Glutamic Acid 13c5,d5,15n
Experimental Design for Isotope Tracing Studies
A well-designed experiment is fundamental to obtaining meaningful and interpretable data from isotope tracing studies. Key aspects of the experimental design include the selection of appropriate labeling patterns, optimization of experimental conditions, and the use of proper controls. nih.gov
Selection of Appropriate Labeling Patterns
The use of a multiply-labeled tracer such as L-GLUTAMIC ACID (13C5,D5,15N) offers the advantage of simultaneously tracing the fate of both the carbon skeleton and the nitrogen atom of glutamic acid. nih.gov This is particularly valuable for studying pathways where both carbon and nitrogen assimilation are of interest. nih.gov The selection of the labeling pattern should be guided by the specific research question and a prior understanding of the metabolic network being investigated. nih.gov
Optimization of Incubation Times and Tracer Concentrations
The duration of labeling and the concentration of the isotopic tracer are critical parameters that must be optimized for each experimental system. nih.gov The goal is to achieve a state of isotopic steady state for the metabolic pathways of interest, where the isotopic enrichment of intracellular metabolites becomes constant over time. nih.gov The time required to reach this state varies depending on the pathway; for example, glycolysis may reach steady state within minutes, while the TCA cycle can take a couple of hours. nih.gov
Researchers often perform time-course experiments to determine the optimal incubation time. For instance, in cell culture studies, sampling at multiple time points (e.g., 15, 30, 60, and 120 minutes) can help to characterize the dynamics of label incorporation into the TCA cycle. nih.gov Similarly, the concentration of the tracer needs to be carefully chosen to be sufficient for detection without perturbing the normal metabolic state of the cells or organism. megazyme.com Optimization of these parameters is often achieved through preliminary experiments and can be guided by methodologies like Response Surface Methodology (RSM). researchgate.net
Importance of Unlabeled Controls and Internal Standards
The inclusion of unlabeled controls is essential for establishing a baseline and for the accurate interpretation of labeling data. These controls, which are samples not exposed to the isotopic tracer, allow for the correction of natural isotopic abundances and the identification of any background interferences. nih.gov
Furthermore, the use of internal standards is crucial for accurate quantification in mass spectrometry-based analyses. science.gov Ideally, a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass is used. nih.gov L-GLUTAMIC ACID (13C5,D5,15N) itself can serve as an excellent internal standard for the quantification of unlabeled L-glutamic acid. medchemexpress.com This is because it co-elutes with the unlabeled analyte and experiences the same ionization efficiency and potential for loss during sample preparation, thus allowing for highly accurate and precise quantification through stable isotope dilution analysis. nih.govresearchmap.jp
Interpretation of Complex Isotopic Labeling Patterns
The metabolism of a multiply-labeled tracer like L-GLUTAMIC ACID (13C5,D5,15N) can result in a complex distribution of isotopologues (molecules that differ only in their isotopic composition) in downstream metabolites. chempep.com The interpretation of these patterns is central to understanding metabolic fluxes. nih.gov For example, the entry of ¹³C-labeled glutamate (B1630785) into the TCA cycle will lead to the appearance of various labeled forms of TCA cycle intermediates and other connected metabolites. nih.gov
Analyzing the mass isotopomer distribution (MID) of these metabolites provides quantitative information about the relative contributions of different pathways. nih.gov For instance, tracking the M+5 isotopologue of glutamate and the M+4 isotopologue of citrate (B86180) can reveal the flux through oxidative glutaminolysis, while the M+5 isotopologue of citrate is indicative of reductive carboxylation. nih.gov Computational tools and software are often necessary to deconvolve these complex labeling patterns and to perform metabolic flux analysis (MFA), which mathematically models the flow of atoms through the metabolic network. nih.govnih.gov
Addressing Isotope Effects in Metabolic Transformations
A significant challenge in isotope tracer studies is the potential for kinetic isotope effects (KIEs). nih.gov A KIE occurs when the presence of a heavier isotope at a particular atomic position in a molecule alters the rate of a chemical reaction. nih.gov This is because the heavier isotope forms a stronger chemical bond, which requires more energy to break.
In the context of metabolic studies, KIEs can influence the isotopic labeling patterns of intracellular metabolites and, if not accounted for, can lead to errors in the estimation of metabolic fluxes. nih.gov For example, the enzymatic reactions of central carbon metabolism have been shown to exhibit significant isotope effects. nih.gov Studies have specifically investigated deuterium (B1214612) isotope effects in the nonenzymatic transamination of L-glutamic acid. nih.gov While it can be challenging to predict the exact impact of these effects, it is crucial to be aware of their potential influence and to consider them in the rigorous assessment of data and the interpretation of flux analysis results. nih.gov
Considerations for Sample Preparation and Handling to Prevent Contamination or Isotopic Dilution
Meticulous sample preparation and handling are paramount to prevent contamination and isotopic dilution, which can severely compromise the accuracy of isotope tracing experiments. epa.gov Contamination can arise from various sources in the laboratory, including airborne particles, reagents, and glassware. epa.gov It is essential to use high-purity reagents and to thoroughly clean all labware. epa.gov
To minimize cross-contamination between samples, it is good practice to process samples in order of expected lowest to highest concentration of the labeled compound. epa.gov Keeping samples covered whenever possible is a simple yet effective measure. epa.gov
Isotopic dilution can occur if the labeled sample is inadvertently mixed with an unlabeled source of the same compound. To prevent this, careful handling and storage are necessary. When using L-GLUTAMIC ACID (13C5,D5,15N) as an internal standard, it should be added to the sample as early as possible during the extraction process to account for any analyte loss during subsequent steps. nih.govnih.gov The use of stable isotope-labeled internal standards helps to correct for losses during sample preparation and analysis. nih.gov For cell-based studies, rapid quenching of metabolic activity and efficient extraction of metabolites are critical to preserve the in vivo isotopic labeling patterns. nih.gov
Emerging Research Directions and Future Potentials
Integration with Systems Biology Approaches for Network-Level Analysis
The use of L-GLUTAMIC ACID (13C5,D5,15N) is integral to systems biology, particularly in the field of metabolic flux analysis (MFA). nih.govmedchemexpress.com By introducing this labeled compound into a biological system, researchers can track the distribution of its isotopic labels throughout the metabolic network. This provides quantitative data on the rates of metabolic reactions, known as fluxes, offering a dynamic view of cellular metabolism that is not achievable with static metabolite measurements alone. embopress.orgnih.gov
The dual labeling of carbon-13 and nitrogen-15 (B135050) in L-GLUTAMIC ACID (13C5,D5,15N) allows for the simultaneous tracing of both carbon and nitrogen backbones of amino acids and other nitrogenous compounds. nih.gov This is particularly valuable for understanding the interplay between central carbon metabolism and nitrogen assimilation pathways. nih.gov The data generated from these tracer experiments are used to construct and refine computational models of metabolic networks, providing a holistic understanding of cellular physiology. nih.gov This integrated approach allows for the identification of key metabolic nodes and regulatory points within the network.
Table 1: Applications of L-GLUTAMIC ACID (13C5,D5,15N) in Systems Biology
| Application | Description | Key Insights |
|---|---|---|
| Metabolic Flux Analysis (MFA) | Quantifies the rates of metabolic reactions in a biological system. | Provides a dynamic view of cellular metabolism and identifies active pathways. |
| Carbon and Nitrogen Co-metabolism Studies | Simultaneously traces the fate of carbon and nitrogen atoms. | Elucidates the coordination between central carbon and nitrogen metabolism. |
| Metabolic Network Modeling | Provides experimental data for the construction and validation of genome-scale metabolic models. | Enhances the predictive power of computational models of metabolism. |
| Identification of Metabolic Bottlenecks | Pinpoints reactions that limit the production of a desired metabolite. | Guides metabolic engineering strategies for improved production of biochemicals. |
Development of Novel Analytical Probes and Detection Methods for L-GLUTAMIC ACID (13C5,D5,15N)
The accurate and sensitive detection of L-GLUTAMIC ACID (13C5,D5,15N) and its labeled metabolites is crucial for its application in metabolic research. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose. nih.gov
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), allows for the separation and detection of various metabolites and their isotopologues. acs.org The distinct mass shift introduced by the 13C, D, and 15N isotopes in L-GLUTAMIC ACID (13C5,D5,15N) enables its differentiation from its unlabeled counterpart and the precise measurement of isotopic enrichment in downstream metabolites. thermofisher.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS), provide structural information that aids in the identification of unknown labeled compounds. nih.gov
NMR spectroscopy offers a complementary approach for analyzing labeled compounds. nih.gov While generally less sensitive than MS, NMR provides detailed information about the positional distribution of isotopes within a molecule, which is invaluable for elucidating complex metabolic pathways. nih.gov The incorporation of 13C and 15N, both NMR-active nuclei, enhances the signal and allows for more detailed structural and dynamic studies of proteins and other macromolecules. acs.org The development of specialized NMR techniques and probes continues to improve the sensitivity and resolution of these analyses.
Expansion into Diverse Biological Systems (e.g., Plant Metabolism, Microbial Metabolism)
The application of L-GLUTAMIC ACID (13C5,D5,15N) is expanding beyond traditional biomedical research into diverse biological systems, including plant and microbial metabolism.
In plant biology, nitrogen is an essential nutrient for growth and development. By using 15N-labeled glutamic acid, researchers can trace the assimilation and translocation of nitrogen within the plant, from the roots to the shoots and leaves. nih.gov This provides insights into the efficiency of nitrogen utilization and the regulation of amino acid biosynthesis, which is critical for improving crop yields and nutritional value. nih.gov
In microbial metabolism, L-GLUTAMIC ACID (13C5,D5,15N) is a valuable tool for metabolic engineering and synthetic biology. nih.govnih.gov Microorganisms are often used as cell factories for the production of valuable chemicals, including amino acids, biofuels, and pharmaceuticals. mdpi.com By tracing the metabolic fate of L-GLUTAMIC ACID (13C5,D5,15N), researchers can identify metabolic bottlenecks and competing pathways that limit product yield. mdpi.com This knowledge can then be used to genetically engineer microbes with improved production capabilities.
Table 2: Research Applications of L-GLUTAMIC ACID (13C5,D5,15N) in Diverse Biological Systems
| Biological System | Research Focus | Example Application |
|---|---|---|
| Plant Metabolism | Nitrogen assimilation and amino acid biosynthesis. | Tracing the uptake and distribution of nitrogen from fertilizers to improve crop efficiency. |
| Microbial Metabolism | Metabolic engineering and pathway elucidation. | Optimizing the production of amino acids in industrial microorganisms like Corynebacterium glutamicum. mdpi.com |
| Soil Ecology | Carbon and nitrogen cycling by soil microbes. | Understanding the transformation of organic matter and nutrient availability in soil ecosystems. |
| Drug Metabolism | Pharmacokinetics and biotransformation of drugs. | Investigating the metabolic fate of drugs that are structurally related to glutamic acid. |
Advanced Computational Modeling for Predictive Metabolomics Using L-GLUTAMIC ACID (13C5,D5,15N) Data
The data generated from L-GLUTAMIC ACID (13C5,D5,15N) tracer experiments are increasingly being used to develop and validate advanced computational models for predictive metabolomics. proquest.com These models aim to simulate and predict the metabolic state of a biological system under different conditions, such as disease or drug treatment.
Isotopically non-stationary metabolic flux analysis (INST-MFA) is a powerful modeling technique that utilizes time-course data from isotope tracing experiments to provide a more dynamic picture of metabolic fluxes. nih.gov By fitting the model to the experimental data, researchers can estimate the rates of metabolic reactions and predict how these rates will change in response to perturbations.
Furthermore, machine learning algorithms are being developed to analyze the large and complex datasets generated by metabolomics experiments. osti.gov These algorithms can identify patterns and correlations in the data that may not be apparent through traditional statistical methods. osti.gov By training these models on data from L-GLUTAMIC ACID (13C5,D5,15N) tracing experiments, it may be possible to predict metabolic fluxes from more easily obtainable unlabeled metabolomics data. proquest.com This would significantly enhance the throughput and applicability of metabolic flux analysis.
Potential for High-Throughput Isotope Tracing Platforms
A major bottleneck in metabolic flux analysis is the time-consuming and labor-intensive nature of the experiments and data analysis. researchgate.net To address this, there is a growing effort to develop high-throughput platforms for isotope tracing. nih.gov These platforms aim to automate the various steps of the workflow, from cell culture and sample preparation to data acquisition and analysis. nih.govacs.orgresearchgate.net
The development of robotic liquid handling systems can automate the precise and reproducible preparation of samples for analysis. nih.gov Advances in mass spectrometry and NMR technology are leading to faster data acquisition times. creative-proteomics.com Furthermore, the development of sophisticated software tools is automating the processing and analysis of the large datasets generated by these experiments. researchgate.netboku.ac.at These advancements are making it possible to perform metabolic flux analysis on a much larger scale, enabling the screening of many different conditions or genetic perturbations. nih.gov This will accelerate the pace of discovery in metabolic research and its application in fields such as drug discovery and biotechnology. creative-proteomics.com
Q & A
Q. How can researchers verify the isotopic purity of L-Glutamic Acid (¹³C₅,D₅,¹⁵N) in experimental setups?
Methodological Answer: Isotopic purity is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For ¹³C and ¹⁵N labeling, ¹³C-NMR and ¹⁵N-NMR can quantify isotopic enrichment by analyzing peak splitting patterns and integration ratios. Deuterium incorporation is validated via ²H-NMR or isotope ratio mass spectrometry (IRMS). Cross-referencing with certified reference materials (e.g., product codes CLM-1800-H-PK or CDNLM-6804-PK) ensures batch-specific consistency .
Q. What are the best practices for preparing stock solutions of L-Glutamic Acid (¹³C₅,D₅,¹⁵N) to prevent isotopic dilution?
Methodological Answer: Use ultra-pure, isotope-free solvents (e.g., Milli-Q water) and sterile, non-reactive containers to avoid contamination. Prepare solutions in a controlled environment to minimize atmospheric exchange. For cell culture studies, pre-test media components for natural isotope abundance to correct background signals. Storage at -20°C in amber vials under inert gas (e.g., argon) preserves stability .
Q. Which analytical techniques are recommended for confirming the structural integrity of isotopically labeled L-glutamic acid?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-specific multiple reaction monitoring (MRM) can distinguish labeled and unlabeled species. Fourier-transform infrared spectroscopy (FTIR) verifies functional groups, while X-ray crystallography resolves stereochemical configurations. Cross-validate results with synthetic standards (e.g., CAS 55443-55-5) to ensure accuracy .
Advanced Research Questions
Q. How can L-Glutamic Acid (¹³C₅,D₅,¹⁵N) be utilized in multi-isotope probing studies to track nitrogen and carbon assimilation simultaneously?
Methodological Answer: In metabolic flux analysis (MFA), dual-labeled L-glutamic acid enables tracing of ¹³C (via TCA cycle intermediates) and ¹⁵N (via transamination reactions). Use isotopomer spectral analysis (ISA) to model flux distributions in neuronal or microbial systems. For example, in glutamate dehydrogenase pathways, ¹³C5 labeling tracks carbon skeleton fate, while ¹⁵N monitors amino group transfer .
Q. What experimental controls are essential when using L-Glutamic Acid (¹³C₅,D₅,¹⁵N) in tracer studies to account for intracellular metabolite cross-talk?
Methodological Answer: Include:
- Isotopic background controls : Measure natural abundance of ¹³C/¹⁵N in unlabeled cells.
- Chase experiments : Replace labeled media with unlabeled media to quantify turnover rates.
- Compartmentalization controls : Isolate mitochondrial and cytosolic fractions to resolve subcellular flux contributions.
- Kinetic isotope effect (KIE) controls : Compare deuterated (D5) and non-deuterated analogs to adjust for metabolic rate differences .
Q. How do researchers resolve discrepancies in isotopic enrichment data when using L-Glutamic Acid (¹³C₅,D₅,¹⁵N) in cell culture systems?
Methodological Answer: Discrepancies often arise from:
- Isotope dilution : Correct for unlabeled intracellular pools via mass balance equations.
- Contamination : Validate sterility using microbiological/pyrogen-tested batches (e.g., CLM-1800-H-MPT).
- Degradation : Monitor pH and temperature during storage; use fresh aliquots for time-course studies. Advanced statistical tools like Monte Carlo simulations can quantify uncertainty in flux estimates .
Q. In metabolic flux analysis, how does deuterium labeling in L-Glutamic Acid (¹³C₅,D₅,¹⁵N) affect kinetic isotope effect corrections?
Methodological Answer: Deuterium introduces KIEs due to bond strength differences in C-D vs. C-H bonds. For NAD(P)H-dependent reactions (e.g., glutamate dehydrogenase), correct fluxes using in vitro enzyme assays to measure KIE magnitudes. Computational models (e.g., INCA software) integrate these corrections to refine flux maps. Compare with ¹³C-only labeled controls to isolate deuterium-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
